2-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with a methoxyphenyl group, a tetrahydroisoquinoline group, and a propylsulfonyl group. These groups are common in many pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the tetrahydroisoquinoline ring. Unfortunately, without more specific information or a crystallographic study, it’s not possible to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the methoxyphenyl group might undergo electrophilic aromatic substitution reactions, and the tetrahydroisoquinoline could potentially undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic ring might impact its solubility and stability .Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties of Related Compounds
Research on amide-containing isoquinoline derivatives has revealed the formation of salts and inclusion compounds under specific conditions. For example, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide showed that these compounds could form gels or crystalline salts when treated with mineral acids. These structural aspects highlight the versatility of isoquinoline derivatives in forming various types of compounds with potential applications in material science and drug formulation (Karmakar et al., 2007).
Enzyme Inhibitory Activities
Isoquinoline derivatives have been synthesized and evaluated for their enzyme inhibitory activities, demonstrating potential therapeutic applications. For instance, compounds synthesized from 4-methoxybenzenesulfonyl chloride showed inhibition potential against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings suggest that similar compounds could be explored for therapeutic applications, particularly in diseases where enzyme inhibition is a viable strategy (Virk et al., 2018).
High-Performance Liquid Chromatography (HPLC) Applications
The analytical utility of isoquinoline derivatives has been demonstrated in the development of HPLC methods for the analysis of tetrahydroisoquinolines in biological samples. This indicates the potential of similar compounds to serve as fluorescent labeling reagents in chromatographic analyses, enhancing sensitivity and specificity in the detection of various analytes (Inoue et al., 2008).
Comparative Metabolism Studies
Studies on the metabolism of chloroacetamide herbicides have provided insights into the metabolic pathways of similar compounds in human and rat liver microsomes. Understanding the metabolism of these compounds is crucial for assessing their safety and efficacy as potential therapeutic agents (Coleman et al., 2000).
Synthesis and Potential Anti-Cancer Activity
The synthesis of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates has shown potential anti-cancer activity, underscoring the therapeutic potential of structurally related compounds in cancer treatment. These compounds were evaluated for their cytotoxic activity against cancer cell lines, providing a foundation for further research into the anti-cancer properties of similar molecules (Elfekki et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-12-28(25,26)23-11-10-17-6-7-19(14-18(17)15-23)22-21(24)13-16-4-8-20(27-2)9-5-16/h4-9,14H,3,10-13,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTCVRVBMVOTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.